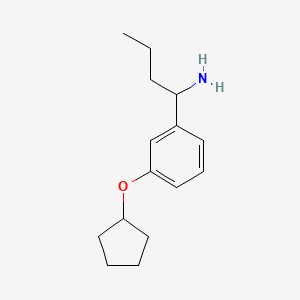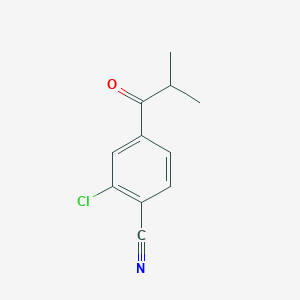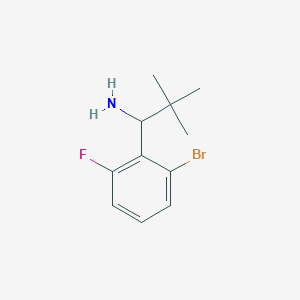![molecular formula C11H11F3O B13040243 1-[3-(Trifluoromethyl)phenyl]-2-butanone](/img/structure/B13040243.png)
1-[3-(Trifluoromethyl)phenyl]-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Trifluoromethyl)phenyl]-2-butanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanone moiety. This compound is notable for its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the efficient formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]-2-butanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and interactions.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[3-(Trifluoromethyl)phenyl]-2-butanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-(3-Trifluoromethylphenyl)ethanol
- 1-(3-Trifluoromethylphenyl)ethanone
- 3-(Trifluoromethyl)phenylacetic acid
Uniqueness: 1-[3-(Trifluoromethyl)phenyl]-2-butanone is unique due to its specific structural features, including the trifluoromethyl group and the butanone moiety. These features confer distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity, stability, or biological activity .
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H11F3O/c1-2-10(15)7-8-4-3-5-9(6-8)11(12,13)14/h3-6H,2,7H2,1H3 |
InChI Key |
KDBPGWFKRWWBOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)


![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)








